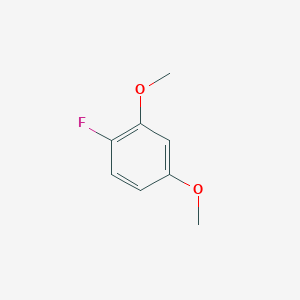
Métatétraborate de sodium tétrahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3,6,8-tétrahydroxynalftalène (T4HN) est un composé symétrique unique d'origine polycétide. Il est un précurseur indispensable de la mélanine 1,8-dihydroxynalftalène, un facteur de virulence important chez les champignons pathogènes . Le T4HN est un précurseur précoce dans la voie du pentakétide et l'on pense qu'il est produit directement à partir du malonyl-CoA et de l'acétyl-CoA par les synthases de polycétides de type 1 .
Applications De Recherche Scientifique
T4HN has several scientific research applications:
Mécanisme D'action
Target of Action
Sodium;oxido(oxo)borane;hydrate, also known as Sodium borohydride, is a compound that primarily targets boron hydrides . Boron hydrides, such as borane (BH3) and diborane (B2H6), are formed in the gaseous state from the decomposition of other compounds . These boron hydrides play a crucial role in various chemical reactions and processes.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, diborane is generally synthesized by the reaction of BF3 with a hydride source, such as Sodium borohydride . The compound’s interaction with its targets results in changes in the chemical structure and properties of the targets, leading to the formation of new compounds .
Biochemical Pathways
The compound affects various biochemical pathways. One of the key pathways is the synthesis of diborane. In this pathway, Sodium borohydride reacts with BF3 to form diborane . This reaction is crucial as diborane is a key intermediate in various chemical reactions and processes.
Pharmacokinetics
It’s known that the compound is stable in dry air and is non-volatile . It’s also soluble in water, where it reacts slowly . These properties can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds, such as diborane . Diborane, in turn, can participate in various chemical reactions, leading to the formation of other compounds. The compound’s action can also result in changes in the chemical structure and properties of its targets .
Action Environment
The action, efficacy, and stability of Sodium;oxido(oxo)borane;hydrate can be influenced by various environmental factors. For instance, the compound is stable in dry air but reacts slowly in water . Therefore, the presence of water can influence the compound’s action and stability. Additionally, the compound’s action can also be influenced by the presence of other compounds, such as BF3, which it reacts with to form diborane .
Safety and Hazards
Sodium;oxido(oxo)borane;hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation and may damage fertility or the unborn child . It is recommended to use personal protective equipment as required, wash face, hands and any exposed skin thoroughly after handling, and wear eye/face protection .
Orientations Futures
The field of organometallic chemistry, which includes the study of Sodium;oxido(oxo)borane;hydrate, is progressing rapidly . This field has potentials in homogeneous catalysis and is being realized in an unprecedented manner . The hydroboration-oxidation of alkenes is a useful and important method for forming alcohols from alkenes . This process has undergone continuous growth since its invention .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le T4HN est synthétisé par la voie du pentakétide. Il est produit directement à partir du malonyl-CoA et de l'acétyl-CoA par les synthases de polycétides de type 1 . L'enzyme Ayg1p est impliquée dans la formation du T4HN à partir du précurseur heptakétide YWA1 dans Aspergillus fumigatus . Les conditions réactionnelles impliquent généralement l'utilisation de synthases de polycétides de type 1 et d'enzymes spécifiques comme Ayg1p.
Méthodes de production industrielle
La production industrielle de T4HN implique l'utilisation de micro-organismes génétiquement modifiés qui expriment les synthases de polycétides nécessaires et les autres enzymes requises pour la biosynthèse du T4HN. Ces micro-organismes sont cultivés dans des conditions contrôlées pour optimiser le rendement en T4HN .
Analyse Des Réactions Chimiques
Types de réactions
Le T4HN subit diverses réactions chimiques, notamment la réduction et la déshydratation. Il est réduit en scytalone et en vermelone par la réductase du tétrahydroxynalftalène . Le T4HN est également impliqué dans la biosynthèse de la mélanine chez les champignons pathogènes .
Réactifs et conditions courants
La réduction du T4HN en scytalone implique l'utilisation de NADP(+) comme cofacteur . Les réactions de déshydratation se produisent généralement dans des conditions enzymatiques spécifiques impliquant des synthases de polycétides .
Principaux produits formés
Les principaux produits formés à partir des réactions du T4HN comprennent la scytalone, la vermelone et le 1,8-dihydroxynalftalène .
Applications de la recherche scientifique
Le T4HN a plusieurs applications dans la recherche scientifique :
Chimie : Le T4HN est utilisé comme précurseur dans la synthèse de divers dérivés du nalftalène.
Médecine : Le T4HN et ses dérivés sont étudiés pour leurs propriétés antimicrobiennes et antioxydantes potentielles.
Industrie : Le T4HN est utilisé dans la production de pigments et de colorants.
Mécanisme d'action
Le T4HN exerce ses effets grâce à son rôle de précurseur dans la biosynthèse de la mélanine. L'enzyme Ayg1p convertit la naphtopyrone YWA1 en T4HN, qui est ensuite transformé pour former de la mélanine . Les cibles moléculaires impliquées dans cette voie comprennent les synthases de polycétides et des enzymes spécifiques comme Ayg1p .
Comparaison Avec Des Composés Similaires
Composés similaires
1,8-Dihydroxynalftalène (DHN) : Un produit direct du T4HN et un intermédiaire clé dans la biosynthèse de la mélanine.
Scytalone : Un produit de réduction du T4HN impliqué dans la biosynthèse de la mélanine.
Vermelone : Un autre produit de réduction du T4HN impliqué dans la biosynthèse de la mélanine.
Unicité du T4HN
Le T4HN est unique en raison de sa structure symétrique et de son rôle de précurseur précoce dans la voie du pentakétide. Son implication dans la biosynthèse de la mélanine en fait un composé essentiel dans l'étude de la virulence fongique et de la résistance au stress .
Propriétés
IUPAC Name |
sodium;oxido(oxo)borane;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na.H2O/c2-1-3;;/h;;1H2/q-1;+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAQHLFAIDLZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH2NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
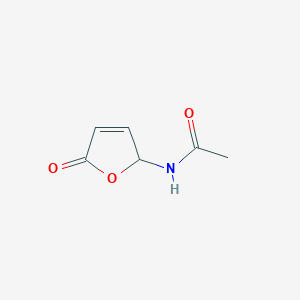
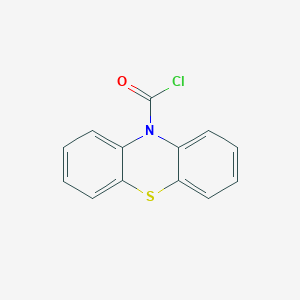
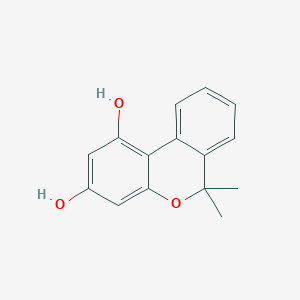

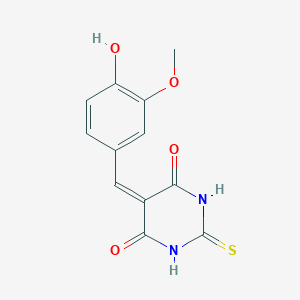
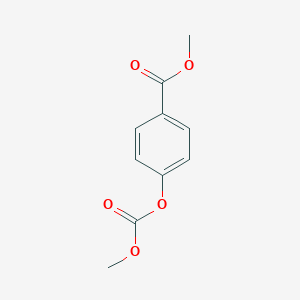
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)
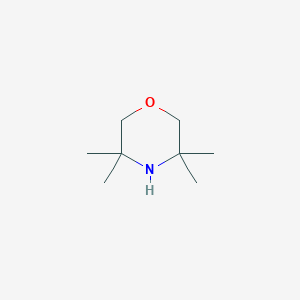
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
